(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate
Description
The compound (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate is a synthetic heterocyclic aurone derivative characterized by a benzofuran core fused with a pyridine ring and esterified with a 2-methylbenzoate group. Its Z-configuration at the exocyclic double bond is critical for its stereochemical and biological properties.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-14-5-2-3-7-17(14)22(25)26-16-8-9-18-19(12-16)27-20(21(18)24)11-15-6-4-10-23-13-15/h2-13H,1H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECFLSUFOHYFFY-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate typically involves multi-step organic reactions. One common approach is the condensation of 3-pyridinecarboxaldehyde with 2,3-dihydrobenzofuran-6-carboxylic acid under basic conditions to form the intermediate (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-carboxylic acid. This intermediate is then esterified with 2-methylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases. The presence of functional groups in (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate enhances its potential as an effective antioxidant agent.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. Mechanisms by which it may inhibit cancer cell proliferation include:
- Apoptosis Induction : The ability to trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Interference with the normal progression of the cell cycle, preventing cancer cell replication.
Research has shown that similar derivatives can effectively inhibit specific cancer cell lines, indicating potential for therapeutic applications in oncology.
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties. It may modulate inflammatory pathways effectively, providing therapeutic benefits in conditions characterized by chronic inflammation. This could be particularly relevant for diseases such as arthritis and other inflammatory disorders.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1. Flavonoid Derivatives | Flavonoid backbone | Antioxidant, anti-inflammatory |
| 2. Pyridine Derivatives | Pyridine structure | Antitumor, neuroprotective |
| 3. Benzofuran Derivatives | Benzofuran core | Various bioactivities including antimicrobial |
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate:
Glycogen Synthase Kinase 3β Inhibition
Research focused on glycogen synthase kinase 3β (GSK-3β) as a target for various diseases found that certain derivatives exhibited potent inhibitory effects on GSK-3β activity. This inhibition is relevant for conditions such as Alzheimer's disease and certain cancers.
Antibacterial and Antifungal Activities
A series of derivatives were synthesized and evaluated for antibacterial and antifungal activities against various pathogens. Some showed comparable or superior activity compared to standard drugs, highlighting the potential of this compound class in treating infectious diseases.
Mechanism of Action
The mechanism of action of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives reported in the evidence, focusing on substituent effects, physicochemical properties, and biological activity.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Activity: Quinoline-substituted derivatives (B2, B3) exhibit antitumor activity, likely due to enhanced π-π stacking interactions with biological targets compared to pyridine analogs . The pyridine-based target compound may exhibit reduced potency due to its smaller aromatic system.
Physicochemical Properties: Melting Points: Quinoline derivatives (B2, B3) have higher melting points (211–220°C) than pyridine-based analogs, likely due to stronger intermolecular interactions from the extended aromatic system . Molecular Weight: The target compound’s molecular weight is expected to fall between 350–400 g/mol, similar to ’s dimethoxybenzoate analog (403.40 g/mol) .
Synthetic Feasibility: Yields for quinoline derivatives (62–69%) suggest moderate synthetic efficiency, which may vary for pyridine analogs depending on esterification conditions .
Spectral and Analytical Data Comparison
Table 2: Spectroscopic Data for Select Analogs
Biological Activity
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and it features a benzofuran core substituted with a pyridine ring and an ester functional group. The structural representation is essential for understanding its reactivity and interactions with biological targets.
Research indicates that (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate may exert its biological effects through several mechanisms:
- Antioxidant Activity : The compound has shown significant radical scavenging abilities, which can protect cells from oxidative stress. This is crucial in preventing cellular damage associated with various diseases.
- Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential as an antibacterial or antifungal agent.
- Enzyme Inhibition : Preliminary data suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes or cancer.
Biological Activity Data
The following table summarizes key findings related to the biological activity of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate:
Case Studies
- Antioxidant Study : A study conducted by Umesha et al. (2009) evaluated the antioxidant potential of similar compounds using the DPPH assay. Results indicated that compounds with structural similarities to (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran derivatives showed promising antioxidant activity, which aligns with preliminary findings for our compound .
- Antimicrobial Evaluation : In a recent study, researchers tested various derivatives of benzofuran compounds against common bacterial strains. The results indicated that modifications similar to those found in (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran enhanced antimicrobial efficacy, suggesting a potential pathway for developing new antibiotics .
- Enzyme Inhibition Research : A study focused on enzyme inhibitors highlighted the significance of structural features in enhancing inhibitory activity against specific metabolic enzymes. The findings suggest that the presence of the pyridine moiety in (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran could play a crucial role in its enzyme-inhibiting properties .
Q & A
Q. What synthetic methodologies are effective for preparing (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate?
The synthesis involves a two-step process:
Core Formation : Condensation of 3-oxo-2,3-dihydrobenzofuran-6-ol with 2-methylbenzoic acid chloride to form the ester backbone.
Benzylidene Introduction : A base-catalyzed aldol condensation between the core structure and pyridine-3-carbaldehyde under reflux in ethanol, ensuring stereochemical control of the (Z)-configuration .
Critical Steps :
Q. Which spectroscopic techniques are optimal for characterizing the stereochemistry and functional groups of this compound?
- X-ray Crystallography : Gold standard for confirming the (Z)-configuration of the benzylidene moiety and dihedral angles between aromatic planes .
- NMR :
- H NMR: Pyridine protons (δ 8.5–9.0 ppm) and benzofuran olefinic protons (δ 6.8–7.2 ppm) confirm connectivity.
- C NMR: Carbonyl signals (C=O at δ 165–175 ppm) and aromatic carbons.
- IR Spectroscopy : Ester C=O stretch (~1720 cm) and conjugated ketone (~1680 cm) .
Advanced Research Questions
Q. How do electron-donating/withdrawing substituents on the benzofuran or benzoate rings influence photophysical properties?
Methodological Approach :
- Synthesize derivatives with substituents (e.g., methoxy, fluoro) at positions analogous to those in .
- Measure UV-Vis absorption () and fluorescence emission to assess conjugation and intramolecular charge transfer.
Key Findings from Analogues : - Methoxy groups (electron-donating) red-shift by 10–15 nm due to enhanced conjugation.
- Fluoro substituents (electron-withdrawing) increase quantum yield by reducing non-radiative decay .
Q. What computational strategies predict the compound’s interaction with kinase targets (e.g., PI3Kα)?
- Molecular Docking : Use AutoDock Vina with crystal structures of PI3Kα (PDB: 4L23) to model binding.
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns).
- Pharmacophore Mapping : Align the benzofuran ketone and pyridine nitrogen with ATP-binding site residues .
Validation : Compare computational results with in vitro kinase inhibition assays (IC values).
Q. How can crystallographic data resolve contradictions in dihedral angles between similar compounds?
Case Study :
- Compound A (methoxy substituent): Dihedral angle = 8.7° between benzofuran and benzylidene planes .
- Compound B (fluoro substituent): Dihedral angle = 12.3° due to steric/electronic effects .
Resolution Strategy : - Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental angles.
- Correlate angles with bioactivity; planar structures (smaller angles) may enhance π-stacking in target binding .
Key Methodological Recommendations
- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate Z/E isomers .
- Activity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify lead targets .
- Data Reconciliation : Cross-validate NMR/X-ray data with computational models to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
